molecular formula C21H15Cl3N2O2 B2517375 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329235-03-2

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No.: B2517375
CAS No.: 329235-03-2
M. Wt: 433.71
InChI Key: WUWJJWLQAVBDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O2/c1-27-17-7-3-13(4-8-17)21-25-19-9-6-16(23)11-20(19)26(21)28-12-14-2-5-15(22)10-18(14)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWJJWLQAVBDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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